Sorbitan Trioleate (Span 85): Structural Chemistry, Physicochemical Properties, and Formulation Methodologies in Drug Development
Sorbitan Trioleate (Span 85): Structural Chemistry, Physicochemical Properties, and Formulation Methodologies in Drug Development
Introduction
Sorbitan trioleate, universally recognized in the pharmaceutical and cosmetic industries by its commercial designation Span 85, is a non-ionic, highly lipophilic surfactant[1]. With the molecular formula C60H108O8 and a monoisotopic molecular weight of approximately 956.8 Da (957.5 g/mol standard)[2], it is synthesized via the controlled esterification of dehydrated sorbitol (sorbitan) with oleic acid[3]. In advanced drug development, this compound is prized for its exceptionally low Hydrophilic-Lipophilic Balance (HLB) value of 1.8, which dictates its strong preference for oil phases and its superior efficacy in stabilizing water-in-oil (W/O) emulsions and lipid-based formulations[1][3].
Structural Chemistry & Molecular Architecture
The functional behavior of sorbitan trioleate is fundamentally governed by its molecular architecture. The core of the molecule consists of a hydrophilic sorbitan ring—a cyclic ether derived from the dehydration of sorbitol. Attached to this ring are three bulky, hydrophobic oleate (C18:1) chains linked via ester bonds[4].
Causality in Emulsification: According to Bancroft's rule, the phase in which an emulsifier is more soluble constitutes the continuous phase. Because Span 85 contains three long, unsaturated hydrocarbon tails compared to a single, relatively small polar head group, the molecule is overwhelmingly lipophilic[1]. When introduced into an oil-water interface, the massive steric bulk of the three oleate chains forces the interface to curve toward the water phase. This thermodynamically favors the encapsulation of water droplets within a continuous oil phase, preventing coalescence through steric hindrance.
Molecular architecture of Sorbitan Trioleate dictating W/O emulsification.
Physicochemical Properties
To ensure reproducibility in formulation, exact physicochemical parameters must be monitored. The following table summarizes the critical quality attributes of pharmaceutical-grade sorbitan trioleate[2][3][5].
| Property | Value / Specification | Clinical/Formulation Significance |
| CAS Number | 26266-58-0 | Standard chemical identifier for procurement and safety. |
| Molecular Weight | 957.5 g/mol | High molecular weight contributes to steric stabilization at interfaces. |
| HLB Value | 1.8 | Extremely lipophilic; ideal for W/O emulsions and lipid-based systems. |
| Density (25 °C) | ~0.956 g/mL | Critical for precise volumetric dosing in liquid formulations. |
| Acid Value | ≤ 15.0 mg KOH/g | Indicates low levels of unreacted free oleic acid, preventing pH shifts. |
| Saponification Value | 165 – 180 mg KOH/g | Confirms the tri-esterification state (distinguishes from mono/di-oleates). |
| Hydroxyl Value | 60 – 80 mg KOH/g | Quantifies remaining free hydroxyl groups on the sorbitan ring. |
| Moisture Content | ≤ 1.5% | Prevents premature hydrolysis of the ester bonds during shelf-life. |
Mechanistic Role in Drug Development
Self-Microemulsifying Drug Delivery Systems (SMEDDS): For Biopharmaceutics Classification System (BCS) Class II and IV drugs (which suffer from low aqueous solubility), SMEDDS are employed to enhance oral bioavailability. Span 85 acts as a highly effective lipophilic co-surfactant. When mixed with an oil phase and a high-HLB surfactant (such as Polysorbate 80), Span 85 lowers the interfacial tension to near zero. Upon mild agitation in the gastrointestinal tract, this isotropic mixture spontaneously forms microemulsions with droplet sizes <300 nm[6]. The bulky trioleate structure prevents drug precipitation by maintaining a stable, lipophilic micellar core[6].
Liposomal and Nanoparticle Stabilization: In liposomal formulations, Span 85 is intercalated into the lipid bilayer. The unsaturated "kinks" in the oleic acid chains disrupt tight lipid packing, increasing membrane fluidity. This flexibility enhances the encapsulation efficiency of bulky hydrophobic active pharmaceutical ingredients (APIs) and prevents particle aggregation.
Experimental Protocols: Self-Validating Systems
Protocol 1: Synthesis and Quality Verification of Sorbitan Trioleate
This protocol outlines the esterification process and the subsequent self-validating quality control steps to ensure the correct degree of substitution[3][5].
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Reactant Preparation: Combine 10.0 g of dehydrated sorbitol with 10.0 g of high-purity oleic acid in a specialized reaction vessel equipped with a mechanical stirrer and a Dean-Stark trap.
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Catalysis and Heating: Add 0.03 g of a neutral catalyst. Heat the mixture at a controlled ramp rate of 2 °C/min until the temperature reaches 220 °C[5].
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Reaction Monitoring (Self-Validation Step A): Continuously monitor the acid value of the mixture. The esterification is driven forward by the continuous removal of water. The reaction is deemed complete only when the acid value drops to ≤ 15.0 mg KOH/g, proving that the free oleic acid has been successfully consumed[3][5].
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Cooling and Discharge: Cool the reaction mixture to room temperature, yielding a pale-yellow viscous liquid[5].
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Quality Control (Self-Validation Step B): Measure the saponification value and hydroxyl value. A saponification value of 165–180 mg KOH/g and a hydroxyl value of 60–80 mg KOH/g mathematically validate that the product is predominantly the tri-ester (Span 85) rather than the mono-ester (Span 80), which would exhibit a significantly higher hydroxyl value[3][5].
Protocol 2: Formulation of a SMEDDS using Sorbitan Trioleate
This workflow establishes a thermodynamically stable microemulsion for lipophilic drug delivery[6].
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Excipient Screening: Select an oil phase (e.g., Capmul MCM), a primary high-HLB surfactant (e.g., Cremophor EL), and Sorbitan Trioleate (Span 85) as the low-HLB co-surfactant[6].
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Isotropic Mixture Preparation: Dissolve the hydrophobic API into the oil phase. Add the primary surfactant and Span 85 in a predetermined ratio (e.g., 20% oil, 40% primary surfactant, 40% Span 85)[6].
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Homogenization: Vortex the mixture and heat mildly (40 °C) to ensure a single-phase, isotropic, transparent liquid.
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Aqueous Dispersion (Self-Validation): Dilute 100 mg of the SMEDDS mixture into 10 mL of distilled water (or simulated gastric fluid at pH 1.2). Homogenize for 30 minutes[6].
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Evaluation: If the formulation is successful, it will spontaneously form a transparent or slightly opalescent dispersion without phase separation, indicating droplet sizes below 300 nm[6].
Self-Microemulsifying Drug Delivery System (SMEDDS) formulation workflow.
References
- Source: huanachemical.
- Source: nmb-journal.
- Source: nih.
- Source: cymitquimica.
- Source: atamanchemicals.
- Source: chemicalbook.
- Source: dovepress.
Sources
- 1. nmb-journal.com [nmb-journal.com]
- 2. Sorbitan Trioleate | C60H108O8 | CID 9920343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sorbitan Trioleate Span 85 | C60H108O8 | 26266-58-0 - HUANA [huanachemical.com]
- 4. CAS 26266-58-0: Sorbitan, trioleate | CymitQuimica [cymitquimica.com]
- 5. SORBITAN TRIOLEATE | 26266-58-0 [chemicalbook.com]
- 6. dovepress.com [dovepress.com]
